2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid is a complex organic compound that features both a fluorenylmethoxycarbonyl (Fmoc) group and an adamantane structure The Fmoc group is commonly used in peptide synthesis as a protecting group for amines, while the adamantane structure is known for its rigidity and stability
Preparation Methods
One common method involves the reaction of Fmoc-protected amino acids with adamantane derivatives under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under strong oxidative conditions.
Reduction: The Fmoc group can be removed through reduction, typically using reagents like piperidine.
Substitution: The compound can participate in substitution reactions, particularly at the adamantane structure. Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various acids and bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its structural stability and bioactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The Fmoc group can protect amine groups during peptide synthesis, preventing unwanted side reactions. The adamantane structure provides rigidity and stability, which can enhance the compound’s binding affinity to its targets. Pathways involved may include various enzymatic and non-enzymatic processes, depending on the specific application .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids and adamantane derivatives. For example:
Fmoc-protected amino acids: These compounds share the Fmoc group but differ in the amino acid structure.
Adamantane derivatives: These compounds feature the adamantane structure but may have different functional groups attached. The uniqueness of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid lies in its combination of the Fmoc group and adamantane structure, providing both protection and stability
Properties
Molecular Formula |
C26H27NO4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C26H27NO4/c28-24(29)26-12-15-9-16(13-26)11-17(10-15)23(26)27-25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,15-17,22-23H,9-14H2,(H,27,30)(H,28,29) |
InChI Key |
BKFLSRSLHKMXCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.